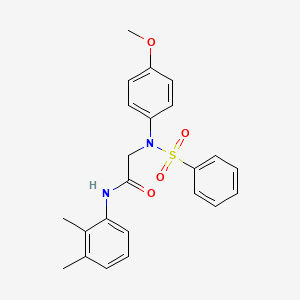
3-(1-piperidinylsulfonyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-piperidinylsulfonyl)-N-propylbenzamide, also known as PSB-603, is a synthetic compound that has been widely researched for its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. PSB-603 has been found to have a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
科学研究应用
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 3-(1-piperidinylsulfonyl)-N-propylbenzamide is not fully understood. However, it is believed that the compound acts on the ATP-sensitive potassium channels in the body, which are involved in the regulation of insulin secretion, neuronal excitability, and smooth muscle tone. By modulating the activity of these channels, 3-(1-piperidinylsulfonyl)-N-propylbenzamide is able to exert its pharmacological effects.
Biochemical and Physiological Effects
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have a wide range of biochemical and physiological effects. The compound has been found to increase insulin secretion in pancreatic beta cells, leading to a decrease in blood glucose levels. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to inhibit the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, the compound has been found to reduce neuronal excitability, leading to a decrease in seizures.
实验室实验的优点和局限性
3-(1-piperidinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high yields. Additionally, the compound has been extensively studied, making it a well-characterized compound for use in experiments. However, the compound also has some limitations. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have low solubility in water, making it difficult to administer in some experiments. Additionally, the compound has been found to have low bioavailability, meaning that it may not be effective when administered orally.
未来方向
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-propylbenzamide. One potential direction is to investigate the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the compound's mechanism of action and to develop more effective administration methods.
合成方法
The synthesis of 3-(1-piperidinylsulfonyl)-N-propylbenzamide involves the reaction of 4-chlorobenzoyl chloride with N-propylpiperidine in the presence of triethylamine. The resulting intermediate is then reacted with sodium sulfite to form 3-(1-piperidinylsulfonyl)-N-propylbenzamide. The compound has been synthesized in both laboratory and industrial settings, with high yields reported in both cases.
属性
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFYCNFZRKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-propylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)
![7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)
![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)
![N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)
![(6-methoxy-2-naphthyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6125343.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6125344.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125345.png)

![3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)
![1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B6125382.png)